molecular formula C12H18O2 B026534 Methyl adamantane-1-carboxylate CAS No. 711-01-3

Methyl adamantane-1-carboxylate

Cat. No. B026534
CAS RN: 711-01-3
M. Wt: 194.27 g/mol
InChI Key: CLYOOVNORYNXMD-UHFFFAOYSA-N
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Description

Methyl adamantane-1-carboxylate is a derivative of adamantane, which is the simplest carboxylic acid derivative of adamantane . It is a white solid and is notable for its synthesis by carboxylation of adamantane .


Synthesis Analysis

The synthesis of methyl adamantane-1-carboxylate is achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The compound is synthesized by the reaction of adamantane-1-carboxylic acid chloride with trichlorogermylmethanol .


Molecular Structure Analysis

The molecular structure of methyl adamantane-1-carboxylate was established by 1H NMR spectroscopy and X-ray diffraction analysis . The structure of adamantane-1-carboxylate is unusual in forming mononuclear tris (carboxylate) coordination complexes of the formula [M (O2CR)3]− (M = Mn, Ni, Co, Zn) .


Chemical Reactions Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Physical And Chemical Properties Analysis

Methyl adamantane-1-carboxylate is a white solid . It has a melting point of 37°C and a boiling point of 79°C at 0.1kPa .

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

“Methyl adamantane-1-carboxylate” can be used as a starting material for the synthesis of various functional adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization .

Production of Monomers

“Methyl adamantane-1-carboxylate” can be utilized in the production of monomers . These monomers can be used in the creation of various types of polymers .

Creation of Thermally Stable and High-Energy Fuels and Oils

The compound can be used in the creation of thermally stable and high-energy fuels and oils . This is due to the unique properties of adamantane derivatives .

Development of Bioactive Compounds

“Methyl adamantane-1-carboxylate” can be used in the development of bioactive compounds . These compounds can have various applications in medicinal chemistry .

Pharmaceutical Applications

“Methyl adamantane-1-carboxylate” can be used in the development of pharmaceuticals . Adamantane derivatives have diverse applications in the field of medicinal chemistry .

Production of Diamond-Like Bulky Polymers (Diamondoids)

“Methyl adamantane-1-carboxylate” can be used in the production of diamond-like bulky polymers, also known as diamondoids . These materials have unique structural, biological, and stimulus-responsive properties .

Catalyst Development

“Methyl adamantane-1-carboxylate” can be used in the development of catalysts . The unique properties of adamantane derivatives make them suitable for this application .

Nanomaterials

“Methyl adamantane-1-carboxylate” can be used in the development of nanomaterials . The unique properties of adamantane derivatives make them suitable for this application .

Safety and Hazards

When handling methyl adamantane-1-carboxylate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

methyl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYOOVNORYNXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221317
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl adamantane-1-carboxylate

CAS RN

711-01-3
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-adamantanecarboxylic acid (572 gm.), methanol (2.2 liters), and H2SO4 (90 ml.) was refluxed 5 hours and then cooled to room temperature overnight. The reaction mixture was poured into 28 liters of water and extracted with chloroform (2 × 150 ml. for each 3.5 liters of solution). The chloroform extracts were combined, washed with water, dried, and concentrated. The residual oil was distilled to give 476 gm. product (77.5% yield) b17 approx. 143°.
Quantity
572 g
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Reaction Step One
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2.2 L
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Quantity
90 mL
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28 L
Type
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Reaction Step Two
Yield
77.5%

Synthesis routes and methods II

Procedure details

In the presence of an acid catalyst (p-toluenesulfonic acid), 1-carboxyadamantane obtained in Example 2 was allowed to react with an excess amount of methanol to give 1-methoxycarbonyladamantane.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The paper mentions using spectroscopic techniques to characterize the synthesized compounds. Can you elaborate on this?

A2: While the specific spectroscopic data for Methyl adamantane-1-carboxylate is not provided in the given research, techniques like 1H and 13C NMR, IR, and UV spectroscopy are commonly employed to confirm the structure of synthesized organic compounds like this one []. These techniques provide information about the types of atoms present in the molecule, their connectivity, and their electronic environment. This data helps researchers confirm the successful synthesis of the desired compound and ensure its purity.

Q2: Are there any computational studies being done to understand these derivatives?

A3: Yes, researchers are using computational chemistry tools to gain a deeper understanding of these molecules. For example, they have calculated quantum molecular descriptors such as Ionization Potential (IP), Electron Affinities (EA), Hardness (η), Softness (S), Electronegativity (μ), Electrophilic Index (ω), Electron Donating Power (ω-), Electron Accepting Power (ω+), and Energy Gap (Eg) for the Methyl adamantane-1-carboxylate derivatives []. These parameters provide insights into the molecule's electronic properties and reactivity, which can be valuable for predicting their behavior in biological systems and guiding further drug development efforts.

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